Dichloro[1,3-bis(diphenylphosphino)propane]iron(II)
Overview
Description
Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) is a coordination compound featuring iron in the +2 oxidation state The compound is characterized by the presence of two chloride ions and a bidentate ligand, 1,3-bis(diphenylphosphino)propane, which coordinates to the iron center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) typically involves the reaction of iron(II) chloride with 1,3-bis(diphenylphosphino)propane in an appropriate solvent such as tetrahydrofuran or dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the iron center. The general reaction can be represented as follows:
FeCl2+dppp→FeCl2(dppp)
where dppp stands for 1,3-bis(diphenylphosphino)propane.
Industrial Production Methods
While specific industrial production methods for Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) are not well-documented, the synthesis likely follows similar principles as laboratory preparation, scaled up to accommodate larger quantities. This would involve careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or carbonyls.
Oxidation and Reduction Reactions: The iron center can be oxidized to iron(III) or reduced to iron(0) under appropriate conditions.
Coordination Reactions: The compound can form complexes with other metal centers or ligands.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine), amines (e.g., pyridine), and carbonyl sources (e.g., carbon monoxide). These reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coordination Reactions: These reactions often involve the use of additional metal salts or ligands in solvents like acetonitrile or ethanol.
Major Products Formed
Substitution Reactions: Products include substituted iron complexes such as FeCl(dppp)(PPh3) or Fe(dppp)(CO)2.
Oxidation and Reduction Reactions: Products include iron(III) complexes or iron(0) complexes, depending on the reaction conditions.
Coordination Reactions: Products include multinuclear complexes or mixed-ligand complexes.
Scientific Research Applications
Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic or magnetic properties.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of iron with phosphine ligands.
Biological Studies: Research is ongoing to explore its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) in catalytic processes typically involves the coordination of substrates to the iron center, followed by subsequent chemical transformations. The bidentate ligand, 1,3-bis(diphenylphosphino)propane, stabilizes the iron center and facilitates the formation of reactive intermediates. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
Dichloro[1,3-bis(diphenylphosphino)propane]palladium(II): Similar structure but with palladium instead of iron. Used extensively in cross-coupling reactions.
Dichloro[1,3-bis(diphenylphosphino)propane]nickel(II): Similar structure but with nickel. Used as a catalyst in Kumada and Suzuki coupling reactions.
Dichloro[1,3-bis(diphenylphosphino)propane]cobalt(II): Similar structure but with cobalt. Used in hydrogenation reactions.
Uniqueness
Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) is unique due to the specific electronic properties of iron, which can lead to different reactivity and selectivity in catalytic processes compared to its palladium, nickel, and cobalt analogs. The iron center can participate in redox reactions, which is less common for palladium and nickel complexes.
Properties
IUPAC Name |
dichloroiron;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26P2.2ClH.Fe/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h1-12,14-21H,13,22-23H2;2*1H;/q;;;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWOIOPXQBCXTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](CCC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Fe]Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28Cl2FeP2+2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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